molecular formula C25H26O3 B13771374 2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane CAS No. 5330-64-3

2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane

Cat. No.: B13771374
CAS No.: 5330-64-3
M. Wt: 374.5 g/mol
InChI Key: UMSIGAOAHUCMMZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This specific compound is characterized by the presence of a trityloxymethyl group at the 4-position and two methyl groups at the 2-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane typically involves the reaction of trityl chloride with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trityloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane involves its ability to act as a protecting group for alcohols. The trityloxymethyl group can be easily removed under acidic conditions, allowing for the selective deprotection of alcohols in complex molecules. This property makes it valuable in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane: Lacks the trityloxymethyl group, making it less versatile as a protecting group.

    4-(Trityloxymethyl)-1,3-dioxolane: Similar structure but without the dimethyl groups at the 2-position.

Uniqueness

2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane is unique due to the presence of both the trityloxymethyl and dimethyl groups, which enhance its stability and reactivity in various chemical reactions. This combination of functional groups makes it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

5330-64-3

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

IUPAC Name

2,2-dimethyl-4-(trityloxymethyl)-1,3-dioxolane

InChI

InChI=1S/C25H26O3/c1-24(2)26-18-23(28-24)19-27-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,18-19H2,1-2H3

InChI Key

UMSIGAOAHUCMMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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